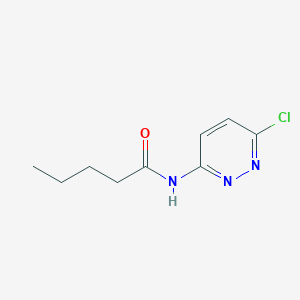

N-(6-chloropyridazin-3-yl)pentanamide

説明

“N-(6-chloropyridazin-3-yl)pentanamide” is a chemical compound with the molecular formula C9H12ClN3O . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “N-(6-chloropyridazin-3-yl)pentanamide” and its derivatives has been described in several studies . For instance, one study synthesized 3,8-Diazabicyclo [3.2.1]octane (1), 2,5-diazabicyclo [2.2.1]heptane (2), piperazine (3), and homopiperazine (4) derivatives, substituted at one nitrogen atom with the 6-chloro-3-pyridazinyl group .Molecular Structure Analysis

The molecular structure of “N-(6-chloropyridazin-3-yl)pentanamide” is represented by the linear formula C9H12ClN3O . A molecular modeling study allowed the location of their preferred conformations .Chemical Reactions Analysis

The chemical reactions involving “N-(6-chloropyridazin-3-yl)pentanamide” have been studied . For example, one study tested the affinity of the compound and its derivatives toward the neuronal nicotinic acetylcholine receptors (nAChRs) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-chloropyridazin-3-yl)pentanamide” include a molecular weight of 213.66 g/mol. Other properties such as ACD/LogP, ACD/LogD, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, Polar Surface Area, Index of Refraction, Molar Refractivity, and Molar Volume are also provided .科学的研究の応用

Corrosion Inhibition

N-(6-chloropyridazin-3-yl)pentanamide derivatives have been investigated for their potential in inhibiting corrosion of mild steel in acidic environments. Studies reveal that certain pyridazine derivatives, including variants of N-(6-chloropyridazin-3-yl)pentanamide, are effective in reducing the electrochemical dissolution of mild steel in hydrochloric acid. These compounds act as mixed-type inhibitors, influencing both the anodic and cathodic reactions in the corrosion process, and demonstrate higher inhibition efficiency with increasing concentration. The pyridazine ring in these molecules plays a crucial role in the chemical interaction with mild steel surfaces (Mashuga, Olasunkanmi, & Ebenso, 2017), (Olasunkanmi, Mashuga, & Ebenso, 2018).

Pesticide Residue Formation

A study from 1969 discussed the transformation of certain herbicides, including a compound related to N-(6-chloropyridazin-3-yl)pentanamide, in soil. When used in combination, these herbicides were found to transform into an unexpected residue, forming a hybrid molecule. This research indicates the potential of pyridazine derivatives in forming complex chemical structures under environmental conditions (Bartha, 1969).

Drug Design and Development

Pyridazine derivatives, including those structurally related to N-(6-chloropyridazin-3-yl)pentanamide, have been investigated in drug development. For example, studies on peripherally selective antagonists of the CB1 receptor, which are important in the treatment of several disorders, have incorporated pyridazine structures in their molecular design. These compounds are being developed to mitigate central nervous system-related side effects while maintaining efficacy (Fulp et al., 2013).

Synthesis and Biological Evaluation

N-(6-chloropyridazin-3-yl)pentanamide and its derivatives have been synthesized and evaluated for various biological activities. This includes the design of compounds with potential anti-inflammatory properties, as well as investigations into their interactions with target proteins. These studies contribute to the understanding of the medicinal and therapeutic potential of such compounds (Aggarwal et al., 2022).

Analytical and Structural Chemistry

Pyridazine derivatives have been the subject of extensive research in analytical and structural chemistry. Studies have focused on aspects such as solubility in different solvents, X-ray diffraction patterns, and molecular structure analysis. This research provides valuable insights into the physical and chemical properties of pyridazine compounds, aiding in their potential application in various scientific fields (Cao et al., 2012), (Wang et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, “6-Chloropyridazin-3-amine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

N-(6-chloropyridazin-3-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-2-3-4-9(14)11-8-6-5-7(10)12-13-8/h5-6H,2-4H2,1H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDMRCPOABMFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647525 | |

| Record name | N-(6-Chloropyridazin-3-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloropyridazin-3-yl)pentanamide | |

CAS RN |

868948-13-4 | |

| Record name | N-(6-Chloropyridazin-3-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde](/img/structure/B1360841.png)